2-(1,2,3-thiadiazol-4-yl)acetonitrile

Catalog No.
S6444009
CAS No.
1865481-75-9
M.F
C4H3N3S
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,2,3-thiadiazol-4-yl)acetonitrile

CAS Number

1865481-75-9

Product Name

2-(1,2,3-thiadiazol-4-yl)acetonitrile

IUPAC Name

2-(thiadiazol-4-yl)acetonitrile

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C4H3N3S/c5-2-1-4-3-8-7-6-4/h3H,1H2

InChI Key

QFBSJVJUFWUZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CC#N
  • Heterocyclic Chemistry

    2-(1,2,3-Thiadiazol-4-yl)acetonitrile contains two important heterocyclic rings: the 1,2,3-thiadiazole ring and the acetonitrile group. Heterocyclic chemistry deals with the study of molecules containing rings made up of atoms other than carbon. Research in this field often focuses on synthesizing novel heterocyclic compounds and exploring their properties [National Center for Biotechnology Information, ]. The specific arrangement of atoms in 2-(1,2,3-thiadiazol-4-yl)acetonitrile might be of interest for researchers investigating the synthesis and reactivity of novel heterocycles.

  • Material Science

    The presence of the nitrile group (C≡N) and the aromatic character of the thiadiazole ring suggests potential applications in material science. Nitrile groups can participate in various bonding interactions, while aromatic rings can contribute to rigidity and stability in molecules. These properties could be valuable for designing new materials with specific functionalities, such as organic conductors or components for molecular electronics [Britannica, ].

  • Medicinal Chemistry

    Many pharmaceuticals contain heterocyclic rings due to their diverse biological properties. The 1,2,3-thiadiazole ring is present in some existing drugs, and researchers might explore 2-(1,2,3-thiadiazol-4-yl)acetonitrile as a potential lead compound for developing new medications [ScienceDirect, ]. However, further studies are needed to determine its biological activity and potential therapeutic effects.

2-(1,2,3-thiadiazol-4-yl)acetonitrile is an organic compound characterized by its thiadiazole ring structure, specifically a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a nitrile group (-C≡N) attached to an acetic acid derivative, which contributes to its reactivity and potential biological activity. The systematic name reflects the presence of a thiadiazole moiety at the 4-position of the acetonitrile structure, indicating its chemical composition as C₅H₄N₄S.

The chemical reactivity of 2-(1,2,3-thiadiazol-4-yl)acetonitrile can be explored through various synthetic pathways. For instance, it can undergo nucleophilic substitutions due to the presence of the nitrile group, facilitating reactions with nucleophiles such as amines or alcohols. Additionally, it may participate in cyclization reactions leading to more complex thiadiazole derivatives or be involved in condensation reactions with other electrophiles.

Research indicates that compounds containing thiadiazole rings exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. For example, derivatives of thiadiazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific biological activity of 2-(1,2,3-thiadiazol-4-yl)acetonitrile may vary based on its structural modifications and the presence of substituents.

Several methods have been developed for synthesizing 2-(1,2,3-thiadiazol-4-yl)acetonitrile:

  • Cyclization Reactions: Starting from suitable precursors such as hydrazines and carbon disulfide, followed by treatment with acetic acid derivatives.
  • Nitrilation: The introduction of the nitrile group can be achieved through the reaction of acetic acid derivatives with cyanogen bromide or sodium cyanide under acidic conditions.
  • Amidation: Utilizing thiadiazole derivatives in amidation reactions with acetic acid derivatives to form the desired compound.

These methods allow for variations in yield and purity depending on reaction conditions and reagents used.

2-(1,2,3-thiadiazol-4-yl)acetonitrile has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Agriculture: As a component in agrochemicals for pest control due to its biological activity.
  • Material Science: In the synthesis of polymers or materials with specific electronic properties due to its heterocyclic nature.

Interaction studies involving 2-(1,2,3-thiadiazol-4-yl)acetonitrile focus on its binding affinity with biological targets such as enzymes or receptors. These studies can be conducted using techniques like molecular docking simulations or biochemical assays to evaluate how well this compound interacts with specific proteins associated with disease pathways.

When comparing 2-(1,2,3-thiadiazol-4-yl)acetonitrile to similar compounds, several notable thiadiazole derivatives can be highlighted:

Compound NameStructure FeaturesUnique Properties
5-Amino-1,3,4-thiadiazoleContains amino groupExhibits strong anticancer activity against multiple cell lines .
1,3-Thiadiazole-2-thioneContains thione functionalityKnown for antimicrobial properties .
5-MethylthiazoleMethyl substitution on thiazole ringExhibits neuroprotective effects .

These compounds share structural similarities but differ in their functional groups and biological activities. The unique positioning of the nitrile group in 2-(1,2,3-thiadiazol-4-yl)acetonitrile contributes to its distinct reactivity and potential applications compared to other thiadiazole derivatives.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Exact Mass

125.00476828 g/mol

Monoisotopic Mass

125.00476828 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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